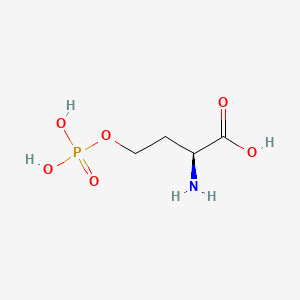

o-Phosphohomoserine

Descripción

Centrality in Essential Amino Acid Biosynthesis Pathways

O-Phosphohomoserine stands at a critical metabolic branch point, serving as the common precursor for the biosynthesis of the essential amino acids threonine and methionine in plants and some microorganisms. mdpi.comoup.comnih.govnih.govfrontiersin.org The fate of OPH is determined by the competing activities of two key enzymes: threonine synthase and cystathionine (B15957) γ-synthase. oup.comnih.gov

Threonine Biosynthesis: Threonine synthase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, directly converts this compound into threonine and inorganic phosphate (B84403). jst.go.jpnih.govajol.info This is the final and committed step in the threonine biosynthetic pathway. nih.gov The machinery for threonine biosynthesis is found in bacteria, fungi, and plants, making it an essential nutrient for mammals who must obtain it from their diet. nih.gov

Methionine Biosynthesis: The pathway to methionine from OPH is more complex and involves a transsulfuration process. oup.compnas.org The enzyme cystathionine γ-synthase catalyzes the condensation of OPH with cysteine to form cystathionine. oup.compnas.org Subsequently, cystathionine is converted to homocysteine by cystathionine β-lyase. oup.compnas.org Finally, methionine synthase catalyzes the methylation of homocysteine to produce methionine. ontosight.aioup.com In plants, these reactions are unique to methionine synthesis. pnas.org

The partitioning of OPH between the threonine and methionine pathways is a tightly regulated process. oup.comnih.gov For instance, studies in Arabidopsis have shown that a mutation in the threonine synthase gene leads to a significant over-accumulation of methionine, demonstrating the competitive nature of these two pathways for their common substrate, OPH. nih.gov

Isoleucine Biosynthesis: While not a direct precursor, this compound plays an indirect but essential role in the biosynthesis of isoleucine. Isoleucine is synthesized from threonine. news-medical.net Therefore, the production of OPH is a prerequisite for the synthesis of threonine, which in turn serves as the substrate for the isoleucine biosynthesis pathway. news-medical.net In some bacteria, an alternative pathway has been identified where threonine synthase can catalyze the conversion of this compound to α-ketobutyrate, a precursor for isoleucine, bypassing the formation of threonine. asm.orgnih.gov

The central role of this compound in these interconnected biosynthetic pathways underscores its importance in providing the building blocks for protein synthesis and other vital cellular functions.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|---|

| Homoserine Kinase | 2.7.1.39 | Homoserine, ATP | This compound , ADP | Aspartate Family Pathway researchgate.netnih.gov |

| Threonine Synthase | 4.2.3.1 | This compound | Threonine, Phosphate | Threonine Biosynthesis nih.govajol.info |

| Cystathionine γ-Synthase | 4.2.99.9 | This compound , Cysteine | Cystathionine, Phosphate | Methionine Biosynthesis oup.compnas.org |

| Cystathionine β-Lyase | 4.4.1.8 | Cystathionine | Homocysteine, Pyruvate, Ammonia | Methionine Biosynthesis oup.compnas.org |

| Methionine Synthase | 2.1.1.14 | Homocysteine, N⁵-Methyl-tetrahydrofolate | Methionine, Tetrahydrofolate | Methionine Biosynthesis ontosight.aioup.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Homoserine |

| Aspartate |

| Threonine |

| Methionine |

| Isoleucine |

| Cysteine |

| Cystathionine |

| Homocysteine |

| α-Ketobutyrate |

| ATP (Adenosine triphosphate) |

| ADP (Adenosine diphosphate) |

| Pyridoxal 5'-phosphate (PLP) |

| N⁵-Methyl-tetrahydrofolate |

| Tetrahydrofolate |

| Pyruvate |

| Ammonia |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDNYOANAXWZHG-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COP(=O)(O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962276 | |

| Record name | O-Phosphonohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Phosphohomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4210-66-6 | |

| Record name | O-Phosphono-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Phosphohomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Phosphonohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Phosphohomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Primary Metabolic Interconversions of O Phosphohomoserine

Enzymatic Synthesis of O-Phosphohomoserine

The formation of this compound is a critical step, catalyzed by the enzyme homoserine kinase, with ATP serving as the phosphoryl group donor.

Homoserine Kinase (EC 2.7.1.39) Catalysis

Homoserine kinase (HSK) is the enzyme responsible for the phosphorylation of L-homoserine to produce O-phospho-L-homoserine. wikipedia.orgnih.gov This enzyme belongs to the transferase family, specifically those that transfer phosphorus-containing groups to an alcohol group acceptor. wikipedia.org The systematic name for this enzyme class is ATP:L-homoserine O-phosphotransferase. wikipedia.org In plants, homoserine kinase catalyzes the formation of this compound, which acts as a branch point intermediate for the metabolic pathways of methionine and threonine. nih.gov Studies on homoserine kinase from various organisms, including E. coli and Arabidopsis thaliana, have provided insights into its kinetic mechanism and substrate specificity. uniprot.orgnih.gov For instance, the enzyme from A. thaliana is specific for L-homoserine and cannot utilize other substrates like D-serine, L-serine, D-threonine, or L-threonine. uniprot.org

Role of ATP in Phosphorylation

The phosphorylation of L-homoserine by homoserine kinase is an ATP-dependent process. wikipedia.orguniprot.org ATP provides the terminal phosphoryl group that is transferred to the hydroxyl group of L-homoserine, resulting in the formation of O-phospho-L-homoserine and ADP. wikipedia.org The reaction requires magnesium ions (Mg²⁺) for activity. nih.govjst.go.jp Kinetic studies have revealed that the binding of substrates to homoserine kinase can follow a preferred order, with ATP often binding before L-homoserine. nih.gov The affinity of the enzyme for its substrates has been quantified, with apparent Kₘ values for L-homoserine and Mg-ATP determined for the A. thaliana enzyme as 0.40 mM and 0.32 mM, respectively. nih.gov

This compound as a Branch Point Metabolite

This compound is a critical metabolic intermediate that stands at a crossroads, directing carbon flow towards the synthesis of either threonine or methionine. oup.comnih.govresearchgate.net This positions the enzymes that utilize this compound, namely threonine synthase and cystathionine (B15957) γ-synthase, in direct competition for their common substrate. nih.govresearchgate.net

Diversion to Threonine Biosynthesis

The conversion of this compound to threonine is a key step in the aspartate-derived amino acid biosynthetic pathway. academicjournals.orgcreative-proteomics.com This reaction is the final step in threonine synthesis and is catalyzed by the enzyme threonine synthase. creative-proteomics.comebi.ac.uk

Threonine synthase (EC 4.2.3.1) catalyzes the conversion of O-phospho-L-homoserine and water into L-threonine and inorganic phosphate (B84403). wikipedia.orgecmdb.ca This enzyme is classified as a lyase, specifically a carbon-oxygen lyase that acts on phosphates. wikipedia.org The reaction involves a complex series of steps, including the elimination of the phosphate group from this compound and the subsequent addition of a hydroxyl group from water. uniprot.orgnih.gov The mechanism starts with the formation of an external aldimine between the substrate and the pyridoxal (B1214274) 5'-phosphate cofactor. ebi.ac.ukresearchgate.net This is followed by the abstraction of the Cα proton and elimination of the γ-phosphate. ebi.ac.uknih.gov The phosphate ion released during the reaction is believed to act as a base catalyst for the addition of water to the Cβ position of an intermediate, ensuring the reaction's specificity towards threonine formation. nih.gov

The catalytic activity of threonine synthase is dependent on the presence of pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. academicjournals.orgwikipedia.org PLP acts as a cofactor, covalently binding to a specific lysine (B10760008) residue in the enzyme's active site to form an internal aldimine or Schiff base. researchgate.net During the catalytic cycle, the substrate, this compound, displaces the lysine to form an external aldimine with PLP. ebi.ac.ukresearchgate.net This binding facilitates the series of electronic rearrangements necessary for the cleavage of the C-O-P bond and the subsequent formation of threonine. researchgate.net The PLP cofactor is essential for the various bond cleavages and formations that occur at the α, β, and γ carbons of the substrate. ebi.ac.uk

Threonine Synthase (TS) Mechanism

Diversion to Methionine Biosynthesis

In plants and various microorganisms, this compound (OPH) serves as a crucial metabolic crossroads. nih.govscientificlabs.ie While it can be converted to threonine, a significant portion is diverted into a multi-step pathway for the de novo synthesis of methionine. researchgate.netpnas.orgnih.gov This diversion is a key regulatory point in the aspartate family of amino acid biosynthesis. oup.com

**2.2.2.1. Cystathionine Gamma-Synthase (CgS) Catalysis and Cystathionine Formation

The first committed step in channeling OPH towards methionine synthesis is catalyzed by the enzyme Cystathionine gamma-synthase (CgS). researchgate.netoup.comnih.gov This pyridoxal 5'-phosphate (PLP)-dependent enzyme facilitates a γ-replacement reaction. pnas.orgnih.govportlandpress.com In this reaction, the phosphoryl group of OPH is substituted by cysteine. nih.govportlandpress.comresearchgate.net The product of this condensation is the thioether cystathionine. pnas.orgoup.comebi.ac.uk

The reaction follows a Ping Pong mechanism. nih.govportlandpress.com Research on the recombinant CgS from Arabidopsis thaliana has determined the Michaelis constant (K_m) values for its substrates, this compound and cysteine, to be 2.5 mM and 460 µM, respectively. nih.govportlandpress.com This initial step effectively links the carbon backbone derived from aspartate (via OPH) with the sulfur atom provided by cysteine. pnas.orgnih.gov

**2.2.2.2. Sequential Conversion to Homocysteine and Methionine

Following the formation of cystathionine, the pathway proceeds through two subsequent enzymatic steps to yield methionine. pnas.orgnih.govoup.com First, cystathionine undergoes a cleavage reaction to produce homocysteine. pnas.orgoup.comresearchgate.net This intermediate, homocysteine, is the direct precursor to methionine. frontiersin.org The final step involves the methylation of homocysteine, which completes the synthesis of the methionine molecule. researchgate.netoup.comontosight.ai This three-reaction sequence, starting from OPH, is unique to methionine biosynthesis in organisms that possess this pathway. pnas.orgnih.gov

**2.2.2.3. Role of Cystathionine Beta-Lyase (CbL) and Methionine Synthase (MS)

The sequential conversion of cystathionine is carried out by two specific enzymes. Cystathionine beta-lyase (CbL), another PLP-dependent enzyme, catalyzes the β-cleavage of cystathionine. pnas.orgoup.comresearchgate.net This reaction cleaves the thioether, releasing homocysteine, pyruvate, and ammonia. pnas.org CbL has been purified and characterized from various plant sources, including Arabidopsis thaliana and spinach. oup.com

The terminal reaction of the pathway is catalyzed by Methionine synthase (MS). researchgate.netoup.com This enzyme transfers a methyl group from a methyl donor, typically N5-methyltetrahydrofolate, to the sulfur atom of homocysteine. pnas.orgoup.com This methylation event forms methionine. researchgate.netontosight.ai Therefore, MS not only completes the de novo synthesis of methionine but also plays a role in regenerating methionine from homocysteine in metabolic recycling pathways. nih.gov

Table 1: Key Enzymes in Methionine Biosynthesis from this compound

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

|---|---|---|---|

| Cystathionine gamma-synthase | CgS | This compound, Cysteine | Cystathionine, Phosphate |

| Cystathionine beta-lyase | CbL | Cystathionine, H₂O | Homocysteine, Pyruvate, NH₃ |

| Methionine synthase | MS | Homocysteine, N⁵-Methyltetrahydrofolate | Methionine, Tetrahydrofolate |

Sequential Conversion to Homocysteine and Methionine

Comparative Biosynthetic Pathways Across Organisms

The utilization of this compound in methionine biosynthesis is not universal. Significant differences exist in the precursor molecules and pathway structures between plants, various microorganisms, and mammals.

Distinction in Plants Versus Microorganisms (Yeast, Bacteria)

In higher plants, this compound is the distinct branch-point intermediate for both the threonine and methionine biosynthetic pathways. nih.govoup.comoup.com The enzymes threonine synthase and cystathionine gamma-synthase directly compete for the common OPH substrate pool. nih.govoup.com

This contrasts with the pathways found in many bacteria and yeast. oup.com In enteric bacteria like Escherichia coli, the branch point from which the threonine and methionine pathways diverge is homoserine itself, not OPH. oup.comoup.combioone.org These bacteria utilize different activated esters of homoserine for methionine synthesis, such as O-succinylhomoserine or O-acetylhomoserine. nih.govoup.comoup.com Similarly, in yeast, methionine is synthesized from O-acetylhomoserine. oup.com While these microorganisms possess homoserine kinase to produce OPH, this intermediate is typically used exclusively for threonine biosynthesis. oup.com

Absence of De Novo Methionine Synthesis from this compound in Mammalian Systems

Mammalian systems are incapable of the de novo synthesis of methionine. researchgate.netnih.gov They lack the necessary enzymatic machinery, including cystathionine gamma-synthase and cystathionine beta-lyase, to produce homocysteine from aspartate-derived precursors like OPH. researchgate.netnih.gov Consequently, methionine is classified as an essential amino acid for humans and other mammals, meaning it must be obtained from dietary sources. researchgate.net While mammals can regenerate methionine from homocysteine via methionine synthase, they cannot synthesize the homocysteine backbone from smaller precursors. nih.gov

Table 2: Comparison of Methionine Biosynthesis Features

| Feature | Plants | Bacteria (e.g., E. coli) | Yeast | Mammals |

|---|---|---|---|---|

| De Novo Synthesis | Yes | Yes | Yes | No |

| Branch-Point Intermediate | This compound | Homoserine | Homoserine | N/A |

| Precursor for CgS | This compound | O-Succinylhomoserine | O-Acetylhomoserine | N/A |

| Key Enzymes Present | CgS, CbL, MS | CgS, CbL, MS | CgS, CbL, MS | MS only (for recycling) |

| Dietary Requirement | Not Essential | Not Essential | Not Essential | Essential |

Enzymological Aspects and Molecular Interactions of O Phosphohomoserine

Kinetic Characterization of O-Phosphohomoserine-Interacting Enzymes

The metabolic fate of this compound is determined by the kinetic properties of the enzymes that compete for it as a substrate. researchgate.net These enzymes, primarily homoserine kinase, threonine synthase, and cystathionine (B15957) gamma-synthase, exhibit distinct kinetic parameters that reflect their roles in amino acid biosynthesis.

Homoserine kinase (HSK) catalyzes the phosphorylation of L-homoserine to produce this compound, a key step in the threonine and methionine biosynthetic pathways. nih.govnih.govcellml.org The enzyme utilizes ATP as the phosphate (B84403) donor. uniprot.org

Kinetic studies of homoserine kinase from various organisms have revealed key parameters that govern its activity. For instance, the homoserine kinase from Arabidopsis thaliana displays apparent Michaelis constants (Km) of 0.40 mM for L-homoserine and 0.32 mM for Mg-ATP. nih.gov The enzyme from Escherichia coli has a Km of 0.14 mM for L-homoserine and 0.13 mM for ATP. uniprot.org The archaeal homoserine kinase from Methanococcus jannaschii exhibits a Km for homoserine of 188 ± 37 µM and for ATP of 101 ± 7 µM, with a kcat of 28 ± 1 s−1. asm.org In Chlamydomonas reinhardtii, the enzyme has an apparent Km for L-homoserine of 0.107 mM and for ATP of 0.2 mM. zin.ru

Table 1: Kinetic Parameters of Homoserine Kinase from Various Organisms

| Organism | Km (L-homoserine) | Km (ATP) | kcat | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | 0.40 mM | 0.32 mM (Mg-ATP) | - | nih.gov |

| Escherichia coli | 0.14 mM | 0.13 mM | - | uniprot.org |

| Methanococcus jannaschii | 188 ± 37 µM | 101 ± 7 µM | 28 ± 1 s⁻¹ | asm.org |

| Chlamydomonas reinhardtii | 0.107 mM | 0.2 mM | - | zin.ru |

Threonine synthase catalyzes the final step in threonine biosynthesis, converting this compound into L-threonine and inorganic phosphate. nih.govnih.gov The kinetic properties of this pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme have been studied in several organisms.

In Escherichia coli, threonine synthase has a Km value of 0.5 mM for O-phospho-L-homoserine. uniprot.org Another study on the E. coli enzyme reported a Km value of 44 ± 8 µM for the unlabelled substrate at pH 7.5 and 37 °C. rsc.org The threonine synthase from Arabidopsis thaliana (TS1) exhibits a Km of 120 µM for O-phospho-L-homoserine, which decreases to 30 µM in the presence of the allosteric activator S-adenosyl-L-methionine (SAM). uniprot.org The enzyme from the cyanobacterium Microcystis aeruginosa (ThrC) showed Michaelis-Menten kinetics with a Km of 4.416 µM and a Vmax of 0.01762 µmol mg⁻¹ min⁻¹ for O-phospho-homoserine. asm.org

Table 2: Kinetic Parameters of Threonine Synthase

| Organism | Km (this compound) | Conditions | Reference |

|---|---|---|---|

| Escherichia coli | 0.5 mM | - | uniprot.org |

| Escherichia coli | 44 ± 8 µM | pH 7.5, 37 °C | rsc.org |

| Arabidopsis thaliana (TS1) | 120 µM | In absence of SAM | uniprot.org |

| Arabidopsis thaliana (TS1) | 30 µM | In presence of 100 µM SAM | uniprot.org |

| Microcystis aeruginosa (ThrC) | 4.416 µM | - | asm.org |

Cystathionine gamma-synthase (CGS) is a key enzyme in the methionine biosynthesis pathway, catalyzing the reaction between this compound and cysteine to form cystathionine. portlandpress.comnih.gov This enzyme also belongs to the family of pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.gov

The kinetic properties of CGS have been characterized in different species. The enzyme from Arabidopsis thaliana follows a Ping Pong mechanism with a Vmax of 33.6 units/mg and Km values of 2.5 mM for this compound and 460 µM for cysteine. portlandpress.comnih.gov In contrast, the E. coli CGS has a Km of 1.0 mM for its physiological substrate, O-succinyl-L-homoserine, and 0.05 mM for L-cysteine. nih.gov While O-succinyl-L-homoserine is the substrate in E. coli, this compound is the physiological substrate for CGS in higher plants. embopress.org

Table 3: Kinetic Parameters of Cystathionine Gamma-Synthase

| Organism | Substrate | Km (OPH/OSH) | Km (Cysteine) | Vmax/Mechanism | Reference |

|---|---|---|---|---|---|

| Arabidopsis thaliana | This compound | 2.5 mM | 460 µM | 33.6 units/mg (Ping Pong) | portlandpress.comnih.gov |

| Escherichia coli | O-Succinyl-L-homoserine | 1.0 mM | 0.05 mM | 700 min⁻¹ (Replacement) | nih.gov |

Threonine Synthase Kinetic Properties

Structural Biology of Key Enzymes Utilizing this compound

The interaction of this compound with its target enzymes is governed by the specific three-dimensional architecture of their active sites and the requirement for essential cofactors.

The crystal structures of threonine synthase and cystathionine gamma-synthase have provided significant insights into substrate binding and catalysis.

In yeast threonine synthase, the active site is located in a deep canyon at the interface of its three domains. nih.govresearchgate.net Modeling of the enzyme-substrate complex suggests that specific residues are crucial for binding this compound and for the catalytic process. nih.gov The active site contains a consensus sequence for binding the pyridoxal-5'-phosphate (PLP) coenzyme, with a key lysine (B10760008) residue forming a Schiff base with PLP. core.ac.uk

The active site of E. coli cystathionine gamma-synthase has also been characterized through crystallography. embopress.orgnih.gov The enzyme is a tetramer, and its spatial fold is similar to that of cystathionine β-lyase. rcsb.org Models of the enzyme-substrate complex have identified specific residues responsible for substrate specificity, highlighting the role of both steric and electrostatic interactions in selecting and orienting the substrates for the reaction. embopress.orgrcsb.org

A common feature of both threonine synthase and cystathionine gamma-synthase is their dependence on the cofactor pyridoxal 5'-phosphate (PLP), an active form of vitamin B6. nih.govebi.ac.ukfrontiersin.orgfrontiersin.org PLP plays a direct role in the catalytic mechanism of these enzymes. bmbreports.org

In PLP-dependent enzymes, the cofactor is typically bound covalently to a conserved lysine residue in the active site, forming an internal aldimine or Schiff base. frontiersin.orgfrontiersin.orgresearchgate.net When the substrate, such as this compound, enters the active site, it displaces the lysine's ε-amino group to form an external aldimine with PLP. ebi.ac.ukresearchgate.net This initiates a series of electron rearrangements, facilitated by the electron-sink properties of the PLP's pyridine (B92270) ring, ultimately leading to the cleavage of the phosphate group from OPH and the subsequent chemical transformations. frontiersin.orgbmbreports.orgresearchgate.net The catalytic cycle of threonine synthase, for instance, is considered one of the most complex among PLP-dependent enzymes, involving multiple intermediate steps. nih.gov

Enzyme Specificity and Substrate Promiscuity

This compound Versus Other Homoserine Esters as Substrates

The substrate specificity of cystathionine γ-synthase (CGS), the enzyme that catalyzes the first committed step in methionine biosynthesis, varies significantly across different organisms, particularly concerning the type of homoserine ester it utilizes. researchgate.netnih.gov In plants and some bacteria, methionine synthesis proceeds via the transsulfuration pathway, but the preferred activated homoserine derivative differs. wikipedia.orgnih.gov

In higher plants, such as Arabidopsis thaliana, this compound (OPH) is the primary and physiologically relevant substrate for CGS. oup.comnih.gov Studies have demonstrated that OPH is the major activated homoserine derivative in a wide range of plants. nih.gov The A. thaliana CGS enzyme shows a clear substrate preference for OPH over other esters. uniprot.org

In contrast, many bacteria utilize different homoserine esters. For instance, the CGS from Escherichia coli naturally uses O-succinylhomoserine (OSH) for methionine biosynthesis. researchgate.netnih.govoup.com Fungi and other bacteria may use O-acetylhomoserine (OAH). wikipedia.orgresearchgate.net

Despite these natural preferences, research has revealed a degree of promiscuity. In vivo complementation tests showed that while the A. thaliana CGS can utilize OPH, the E. coli enzyme cannot. nih.govoup.com However, both the plant and bacterial CGS enzymes are capable of using OSH and OAH as substrates, albeit with different efficiencies. researchgate.netnih.govoup.com Plant enzymes can accept these non-physiological esters, but typically with a significantly higher Kₘ value, indicating lower affinity. embopress.org For the A. thaliana CGS, the substrate preference has been ranked as OPH > OSH >> OAH. uniprot.org This demonstrates that while CGS has evolved to prefer a specific substrate in different organisms, it often retains the ability to recognize and process related molecules. researchgate.netoup.com

Table 1: Substrate Utilization by Cystathionine γ-Synthase (CGS) from Different Organisms

| Enzyme Source | Natural Substrate | Can Utilize OPH? | Can Utilize OSH? | Can Utilize OAH? | Substrate Preference Order |

|---|---|---|---|---|---|

| Arabidopsis thaliana (Plant) | This compound (OPH) | Yes | Yes | Yes | OPH > OSH >> OAH uniprot.org |

| Escherichia coli (Bacteria) | O-Succinylhomoserine (OSH) | No nih.govoup.com | Yes | Yes | - |

| Leptospira meyeri (OAH-sulfhydrylase) | O-Acetylhomoserine (OAH) | No nih.govoup.com | Yes | Yes | - |

Minor Activities and Alternative Substrates of Cystathionine Gamma-Synthase

Beyond its primary role in condensing an activated homoserine ester with cysteine to form cystathionine, cystathionine γ-synthase (CGS) exhibits minor catalytic activities and can use alternative substrates. This functional promiscuity reflects the evolutionary history of the enzyme. researchgate.netoup.com

In the absence of its thiol substrate (cysteine), CGS can catalyze elimination reactions. The E. coli enzyme catalyzes a futile α,γ-elimination of O-succinylhomoserine, yielding succinate, α-ketobutyrate, and ammonia. nih.gov Similarly, the CGS from A. thaliana is capable of catalyzing a γ-elimination of this compound at an extremely low rate when cysteine is absent, producing inorganic phosphate, 2-oxobutanoate, and ammonia. uniprot.org

Furthermore, site-directed mutagenesis studies on E. coli CGS have shown that substitutions of certain active-site residues can enable a minor transamination activity with the substrate L-alanine, highlighting the catalytic versatility inherent in the enzyme's structural framework. nih.gov This multisubstrate specificity is thought to be a relic of an ancestral enzyme from which CGS evolved. researchgate.netoup.com

Feedback Inhibition of Aspartate Kinase by this compound

The biosynthesis of aspartate-derived amino acids, including methionine and threonine, is tightly regulated, primarily through feedback inhibition of the initial enzyme in the pathway, aspartate kinase (AK). ontosight.aiajol.info The key to controlling the pathway's flux is the allosteric inhibition of AK by the end-products, particularly lysine and threonine. researchgate.netbioone.orgacs.org In A. thaliana, for example, monofunctional AK isoenzymes are inhibited by lysine, while bifunctional AK-HSDH isoenzymes are inhibited by threonine. bioone.org

Direct feedback inhibition of aspartate kinase by the intermediate this compound (OPH) is not a primary regulatory mechanism described in the literature. OPH is a downstream product of homoserine kinase and serves as a crucial branch-point substrate for both threonine synthase and cystathionine γ-synthase. oup.comontosight.aid-nb.info The regulation at this juncture is critical for partitioning the metabolic flow between threonine and methionine synthesis. oup.comajol.info

While not a direct allosteric inhibitor of AK, this compound levels may play a role in regulating gene expression within the pathway. Studies involving the expression of E. coli homoserine kinase in potato plants suggested that an accumulation of OPH in the cytosol could lead to the down-regulation of transcript levels for other pathway genes, such as threonine synthase and cystathionine β-lyase. d-nb.info This indicates a potential role for OPH in mediating transcriptional control rather than direct enzymatic feedback inhibition of aspartate kinase. d-nb.info Additionally, an increase in the concentration of OPH can help compensate for reduced CGS activity by increasing the net rate of catalysis, thereby helping to maintain the methionine pool. nih.gov

Regulatory Mechanisms Governing O Phosphohomoserine Flux

Allosteric Regulation of Branch Point Enzymes

Allosteric control allows for rapid fine-tuning of metabolic flux in response to changing concentrations of key metabolites. libretexts.org At the OPH branch point, two key enzymes, threonine synthase and cystathionine (B15957) gamma-synthase, are subject to such regulation, which directly dictates the fate of OPH.

S-Adenosylmethionine (SAM)-Mediated Regulation of Threonine Synthase

Threonine synthase (TS), the enzyme that catalyzes the final step in threonine biosynthesis by converting OPH to threonine, is a primary site of allosteric regulation. core.ac.uknih.gov In plants, threonine synthase is notably activated by S-Adenosylmethionine (SAM), a key product of the competing methionine pathway. nih.govajol.info This is a form of positive allosteric regulation, where the product of one pathway stimulates an enzyme in a related pathway. frontiersin.orgiucr.org

The binding of SAM to a specific allosteric site on the threonine synthase enzyme induces a significant conformational change. iucr.orgbioone.org This change reorganizes the enzyme's active site, bringing the essential cofactor, pyridoxal (B1214274) phosphate (B84403) (PLP), into its active configuration. bioone.org The activation by SAM dramatically increases the enzyme's affinity for its substrate, OPH, effectively lowering its Kₘ value by as much as 25-fold and increasing the catalytic rate by up to eightfold. nih.gov Structural studies of Arabidopsis thaliana threonine synthase have revealed that SAM binds at the interface of the enzyme's dimer, triggering these conformational changes. iucr.orguniprot.org This regulatory mechanism is specific to plants; in contrast, bacterial threonine synthase is generally not regulated by SAM because homoserine, not OPH, is the branch-point metabolite in many bacteria. oup.comnih.gov

Table 1: Allosteric Regulation of Plant Threonine Synthase by SAM

| Regulator | Enzyme | Effect | Mechanism | Kinetic Impact |

|---|---|---|---|---|

| S-Adenosylmethionine (SAM) | Threonine Synthase (TS) | Activation | Binds to an allosteric site, inducing a conformational change that correctly orients the PLP cofactor. iucr.orgbioone.org | Increases catalytic rate (up to 8x) and decreases Kₘ for OPH (up to 25x). nih.gov |

Feedback Inhibition of Cystathionine Gamma-Synthase by Methionine/SAM

Cystathionine gamma-synthase (CGS) catalyzes the first committed step in the methionine biosynthetic pathway, converting OPH and cysteine into cystathionine. oup.comcore.ac.uk Unlike the activation seen with threonine synthase, the regulation of CGS often involves feedback inhibition, although the specifics can vary between organisms.

In some bacteria, such as Corynebacterium glutamicum, cystathionine γ-synthase is sensitive to feedback inhibition by SAM. tandfonline.com In plants, the regulation of CGS is more complex. While direct allosteric inhibition of the CGS enzyme by methionine or SAM is not the primary control mechanism, the expression of the CGS gene is subject to feedback regulation at the post-transcriptional level by SAM. annualreviews.orgnih.gov This regulation occurs through a mechanism where SAM influences the stability of the CGS mRNA, leading to decreased enzyme production when methionine levels are high. core.ac.uk Overexpression of CGS in transgenic Arabidopsis plants can lead to an accumulation of soluble methionine, demonstrating its key role in the pathway. nih.gov

Impact on O-Phosphohomoserine Availability for Downstream Pathways

The contrasting regulation of threonine synthase and cystathionine gamma-synthase creates a highly responsive system that controls the metabolic flux from OPH. When methionine levels are low, and consequently SAM levels are also low, threonine synthase activity is basal. This allows OPH to be channeled into the methionine pathway via CGS.

Conversely, when the cell has produced sufficient methionine, the resulting high levels of SAM act as a signal. oup.com This accumulation of SAM strongly activates threonine synthase, which, with its now much higher affinity for OPH, outcompetes CGS for their common substrate. oup.commpg.de This effectively redirects the flux of OPH away from methionine synthesis and towards threonine synthesis. oup.comnih.gov This cross-pathway regulation ensures a balanced production of both amino acids. Studies using transgenic plants with altered levels of these enzymes have confirmed this competitive relationship; for instance, reducing threonine synthase activity leads to a significant increase in methionine levels. oup.comannualreviews.org This regulatory node at OPH is therefore a major determinant in partitioning the carbon flow between these two essential biosynthetic pathways. oup.combioone.org

Transcriptional and Post-Transcriptional Control of Biosynthetic Genes

Regulation of Homoserine Kinase Gene Expression

Homoserine kinase (HSK), encoded by the thrB gene, catalyzes the phosphorylation of homoserine to produce OPH, the crucial branch-point substrate. d-nb.infonih.gov The expression of the gene for HSK is itself regulated. In bacteria like Brevibacterium lactofermentum and Corynebacterium glutamicum, the thrB gene is often found in an operon with the hom gene (encoding homoserine dehydrogenase). mdpi.comnih.gov This hom-thrB operon can be transcribed as a single unit, but thrB also has its own internal promoter, allowing for independent expression. nih.gov

In potato plants, expressing a bacterial HSK in the cytosol led to a down-regulation of the endogenous genes for HSK, threonine synthase, and other pathway enzymes, suggesting that OPH or a subsequent metabolite may act as a signaling molecule to regulate gene expression. d-nb.info However, other studies in Arabidopsis suggest that simply overexpressing HSK does not lead to a major increase in threonine or methionine, indicating that HSK activity itself is not the primary rate-limiting step under normal conditions. bioone.org In yeast, the genes of the threonine pathway, including the one for homoserine kinase, are regulated at the transcriptional level by a general control system that responds to amino acid starvation. asm.org

Co-regulation of Threonine Synthase, Cystathionine Beta-Lyase, and Methionine Synthase Gene Expression

The genes for enzymes downstream of the OPH branch point are often co-regulated to ensure a coordinated response to metabolic needs. In bacteria, genes for amino acid biosynthesis are frequently organized into operons, which are units of co-transcribed genes. khanacademy.orgreading.ac.uk For example, in E. coli, the thrA, thrB, and thrC genes (encoding aspartate kinase-homoserine dehydrogenase, homoserine kinase, and threonine synthase, respectively) form the threonine operon, which is regulated by attenuation in response to threonine and isoleucine levels. google.com

Similarly, the genes of the methionine pathway are often grouped into a "regulon"—a set of genes and operons that are controlled by a common regulatory protein. nih.govresearchgate.net In many bacteria, the MetJ repressor, in conjunction with its corepressor SAM, controls the expression of most met genes. researchgate.netnih.gov In potato plants, studies have shown that changes in the expression of one pathway gene can influence others. For instance, elevating cytosolic homoserine kinase activity caused a coordinated reduction in the transcript levels of threonine synthase (TS), cystathionine β-lyase (CbL), and methionine synthase (MS), indicating a transcriptional co-regulation network that maintains homeostasis. d-nb.info This coordinated control ensures that the capacity of the entire pathway is adjusted in concert, preventing the buildup of unnecessary intermediates and efficiently managing cellular resources.

Metabolite Partitioning and Homeostasis of Aspartate-Derived Amino Acids

In higher plants, the metabolic fate of this compound (OPHS) represents a critical regulatory node in the biosynthesis of aspartate-derived amino acids. d-nb.inforesearchgate.net This intermediate stands at the divergence of two major pathways: one leading to the synthesis of threonine and subsequently isoleucine, and the other to the synthesis of methionine. core.ac.uk The partitioning of OPHS between these competing pathways is meticulously regulated to maintain amino acid homeostasis, which is essential for normal plant development and response to various stimuli. researchgate.netoup.com The enzymes threonine synthase (TS) and cystathionine gamma-synthase (CGS) are the key players at this branch point, as they compete for OPHS as their common substrate. researchgate.netoup.com The flux of carbon into either the threonine or methionine pathway is therefore largely determined by the competitive interplay between these two enzymes. researchgate.net

Competitive Dynamics between Threonine Synthase and Cystathionine Gamma-Synthase

The distribution of this compound (OPHS) between the threonine and methionine biosynthetic pathways is governed by the kinetic properties and regulatory mechanisms of threonine synthase (TS) and cystathionine gamma-synthase (CGS). cellml.orgnih.gov These enzymes exhibit different affinities for OPHS and are subject to allosteric regulation by downstream metabolites, which allows the plant to dynamically adjust the metabolic flux in response to cellular needs. cellml.orgpnas.org

A key regulator in this process is S-adenosylmethionine (SAM), a downstream product of the methionine pathway. sci-hub.se SAM acts as a potent allosteric activator of threonine synthase. cellml.orgrug.nl This activation significantly increases the affinity of TS for OPHS, thereby promoting the synthesis of threonine. researchgate.netsci-hub.se For instance, the K_m value (a measure of substrate affinity) of Arabidopsis threonine synthase for OPHS is dramatically lowered in the presence of SAM, dropping to as low as 5–10 µM. pnas.org Conversely, CGS, the first enzyme in the methionine-specific branch, generally displays a much lower affinity for OPHS, with reported K_m values around 2.5 mM. pnas.orgresearchgate.net This kinetic disparity suggests that under conditions where SAM levels are high, TS can effectively outcompete CGS for their shared substrate, channeling OPHS towards threonine production. researchgate.net

This regulatory loop creates a sophisticated feedback mechanism. When methionine levels are sufficient, the resulting high concentration of SAM enhances threonine synthesis, thus diverting the common precursor OPHS away from the methionine pathway. researchgate.net This prevents the overaccumulation of methionine. oup.com Conversely, when SAM levels are low, TS is less active, allowing a greater proportion of the OPHS pool to be utilized by CGS for methionine synthesis. sci-hub.se

Experimental evidence supports this competitive model. In Arabidopsis thaliana, mutations that impair the function of threonine synthase lead to a significant over-accumulation of soluble methionine, demonstrating that a reduction in TS activity directly results in the re-channeling of OPHS into the methionine pathway. core.ac.ukoup.com Similarly, overexpressing a bacterial threonine synthase in plants led to stunted growth that could be rescued by the external application of methionine, indicating that the enhanced TS activity depleted the OPHS pool available for essential methionine synthesis. sci-hub.sebioone.org These findings underscore the critical role of the kinetic competition between TS and CGS in maintaining the balance between threonine and methionine pools. core.ac.ukbioone.org

Table 1: Comparative Kinetic Properties of Threonine Synthase (TS) and Cystathionine Gamma-Synthase (CGS) in Arabidopsis thaliana

| Enzyme | Substrate | Effector | Effect of Effector | K_m for OPHS (Approximate) | Reference |

| Threonine Synthase (TS) | This compound | S-Adenosylmethionine (SAM) | Activation | 5 - 10 µM (in presence of SAM) | pnas.org |

| Threonine Synthase (TS) | This compound | AMP | Inhibition | Not specified | cellml.org |

| Cystathionine Gamma-Synthase (CGS) | This compound | None specified | - | 2.5 mM (2500 µM) | pnas.orgresearchgate.net |

Influence of Environmental and Developmental Factors on this compound Flux

The partitioning of this compound (OPHS) is not static but is dynamically influenced by a range of environmental and developmental cues, ensuring that the synthesis of aspartate-derived amino acids aligns with the plant's changing physiological demands. oup.comnih.gov These factors can alter gene expression, enzyme activity, and metabolite concentrations, thereby shifting the competitive balance between threonine synthase (TS) and cystathionine gamma-synthase (CGS). sci-hub.senih.gov

Developmental stage plays a crucial role in regulating metabolic flux. For example, during seed germination and early post-germination growth, there is a high demand for protein synthesis, necessitating a coordinated supply of all amino acids. oup.com Studies in maize have shown that the expression of genes encoding key enzymes in the aspartate pathway, and the resulting amino acid pools, vary significantly during these early growth phases. oup.com The accumulation of both methionine and threonine is regulated in a temporal and spatial manner throughout the plant's life cycle. core.ac.ukoup.com

Environmental conditions also exert significant control. Sulfur availability is a key factor, as it is a direct component of methionine. Under sulfur-deficient conditions, plants may need to adjust the flux towards methionine to maintain essential functions. frontiersin.org For instance, sulfur deficiency can lead to a decrease in the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (AdoHcy) ratio, which could in turn modulate the activity of TS and affect OPHS partitioning. frontiersin.org Light is another important environmental signal, known to regulate the expression of CGS. sci-hub.se The coordination of sulfur assimilation with carbon and nitrogen metabolism is vital for optimizing growth, and this involves complex regulatory networks that respond to nutrient availability and other environmental stresses. rug.nlunesp.br Abiotic stresses, such as high temperature or salinity, can also impact amino acid metabolism as part of the plant's broader defense and acclimation response. researchgate.netunesp.br

Biological Significance and Physiological Impact of O Phosphohomoserine

Role in Plant Primary Metabolism and Development

In plants, OPH serves as the final common precursor for the synthesis of threonine and methionine, two essential amino acids of the aspartate family. oup.combioone.org The metabolic fate of OPH is determined by the competing activities of two key enzymes: threonine synthase (TS) and cystathionine (B15957) γ-synthase (CGS). oup.comoup.com While TS converts OPH to threonine, CGS catalyzes the first committed step in methionine biosynthesis by condensing OPH with cysteine to form cystathionine. oup.comoup.comnih.gov This bifurcation represents a critical regulatory node in plant primary metabolism. bioone.org

The partitioning of OPH between the threonine and methionine biosynthetic pathways directly impacts the cellular concentrations of these amino acids, which are essential building blocks for protein synthesis. nih.govoup.com Studies have shown that altering the activities of TS and CGS can significantly shift the balance of the amino acid pool. For instance, a mutation in the gene encoding threonine synthase in Arabidopsis led to a 22-fold over-accumulation of soluble methionine and a marked reduction in soluble threonine levels. nih.gov This demonstrates the competitive nature of TS and CGS for their common substrate, OPH, and the profound effect this competition has on the final amino acid composition within the plant. nih.gov

The availability of OPH itself can be a limiting factor for methionine synthesis. Research on Arabidopsis thaliana has shown that overexpression of cystathionine γ-synthase leads to a significant increase in methionine content, and this accumulation is further enhanced by the addition of homoserine, the precursor to OPH. bioone.orgsci-hub.se This suggests that the flux through the methionine pathway is not only controlled by enzyme activities but also by the supply of OPH. bioone.orgsci-hub.se

Table 1: Impact of Altered Enzyme Activity on Amino Acid Levels in Plants

| Plant Species | Genetic Modification | Change in Threonine Level | Change in Methionine Level | Reference |

| Arabidopsis thaliana | mto2-1 mutant (mutated Threonine Synthase) | Markedly reduced | 22-fold increase | nih.gov |

| Potato | Antisense reduction of Threonine Synthase | 45% reduction | Up to 239-fold increase | oup.com |

| Arabidopsis thaliana | Overexpression of Cystathionine γ-Synthase | Not significantly altered | Significant increase (180-fold with homoserine feeding) | bioone.orgsci-hub.se |

The metabolic flux towards methionine, originating from OPH, has significant downstream consequences, particularly for the S-Adenosylmethionine (SAM) cycle. Methionine is the direct precursor of SAM, a universal methyl-group donor involved in numerous transmethylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govresearchgate.net Furthermore, SAM is a key intermediate in the biosynthesis of polyamines and the plant hormone ethylene. nih.govmaxapress.com

The regulation at the OPH branch point is intricately linked to the SAM pool. SAM acts as an allosteric activator of threonine synthase, thereby promoting the conversion of OPH to threonine when methionine and SAM levels are high. oup.comnih.govannualreviews.org This feedback mechanism helps to maintain homeostasis by diverting the common precursor, OPH, away from methionine synthesis when the end-product, SAM, is abundant. oup.com This regulatory loop underscores the importance of the OPH partitioning in controlling the levels of SAM and its associated metabolites, which are vital for a multitude of cellular processes. nih.govfrontiersin.org

The balance between threonine and methionine synthesis, governed by the fate of OPH, has a demonstrable impact on plant growth and development. oup.com Disruptions in this balance can lead to growth abnormalities. For example, transgenic Arabidopsis plants with reduced cystathionine γ-synthase activity exhibit severe growth defects, which can be partially alleviated by the external application of methionine. nih.gov Conversely, overexpression of E. coli threonine synthase in Arabidopsis resulted in retarded seedling growth, a phenotype that could be rescued by the addition of methionine, highlighting the critical need for a balanced flux from OPH to both amino acids. bioone.organnualreviews.org

The metabolic pathways originating from OPH are also implicated in plant responses to various stresses. Methionine, derived from OPH, is a precursor to SAM, which in turn is involved in the synthesis of ethylene, a key hormone in stress signaling. nih.govnih.gov The regulation of methionine biosynthesis, and therefore the consumption of OPH, can be influenced by environmental stressors. researchgate.net

Homocysteine, an intermediate in the conversion of OPH to methionine, is recognized as a molecule that can be involved in cellular stress. frontiersin.org While essential for methionine synthesis, an excess of homocysteine can be toxic. nih.gov The synthesis of sulfur-containing defense compounds, which are crucial for plant survival during biotic and abiotic stress, relies on the pathways fed by OPH. unesp.br For instance, the synthesis of cysteine, a substrate for CGS in the conversion of OPH, is a key limiting step in the production of glutathione, a major antioxidant involved in mitigating oxidative stress. unesp.br Therefore, the metabolic partitioning of OPH is not only central to primary metabolism but also plays a supportive role in the plant's ability to respond and adapt to stressful conditions. frontiersin.org

Impact on Plant Growth and Yield

Relevance in Microbial Physiology

In many microorganisms, the biosynthetic pathways for methionine and threonine also diverge, but often at the level of homoserine, the precursor to OPH. oup.comgoogle.com However, the metabolism of OPH is still relevant in some bacteria and is a key area of study for understanding microbial physiology and identifying potential antimicrobial targets. nih.gov

In bacteria like Escherichia coli, OPH is an intermediate exclusively in threonine biosynthesis. google.com Threonine synthase, which converts OPH to threonine, is a well-conserved enzyme in bacteria. asm.org The proper functioning of this pathway is essential for bacterial growth, as threonine is a necessary component of proteins. Functional complementation analysis using an E. coli mutant with a defective threonine synthase gene has been instrumental in studying the function of plant threonine synthase genes, demonstrating the conserved and essential nature of this metabolic step. nih.gov

Recent research in cyanobacteria has revealed a "moonlighting" function for threonine synthase, where in addition to synthesizing threonine from OPH, it can also act as a threonine deaminase. asm.org This dual functionality can lead to the production of α-ketobutyrate, which can be toxic at high concentrations and disrupt the balance of other amino acids, thereby influencing bacterial growth. asm.org While OPH itself is not directly implicated in stress responses in the same way as in plants, the enzymes that metabolize it are part of the essential metabolic network that bacteria must maintain to survive and respond to various environmental challenges, including those encountered during host infection. micropspbgmu.ru The biosynthesis of methionine, which in some bacteria can proceed through intermediates other than OPH, is crucial for various cellular processes, including redox sensing and responding to oxidative stress. researchgate.net

Essentiality in Fungal Metabolism

In fungi, the biosynthesis of these amino acids diverges from the pathway found in plants at the level of the precursor to OPHS, homoserine. researchgate.netoup.com Homoserine is first phosphorylated by the enzyme homoserine kinase to produce O-phosphohomoserine. researchgate.netmdpi.combioone.org From this juncture, the metabolic pathway splits.

Threonine Synthesis: The enzyme threonine synthase directly converts this compound into threonine and inorganic phosphate (B84403). oup.comnih.gov This reaction is the final and committing step in the threonine biosynthesis pathway in yeast and other fungi. nih.gov

Methionine Synthesis: In contrast to the direct use of OPHS for methionine synthesis in plants, fungi typically utilize a different route starting from homoserine, which is converted to O-acetylhomoserine. oup.comoup.com Therefore, in most fungi, OPHS is dedicated solely to the threonine biosynthesis pathway. oup.comoup.com

The enzymes involved in these pathways, such as threonine synthase, are essential for fungal viability but are absent in mammals. nih.gov This makes the metabolic route involving this compound a point of interest for the development of targeted antifungal therapies.

Table 1: Role of this compound in Fungal Amino Acid Biosynthesis

| Precursor | Intermediate | Product | Key Enzyme | Pathway |

|---|---|---|---|---|

| Homoserine | This compound | Threonine | Threonine Synthase | Threonine Biosynthesis |

| Homoserine | O-Acetylhomoserine | Methionine | Homoserine O-acetyltransferase | Methionine Biosynthesis |

Neurobiological Relevance

While this compound is primarily recognized for its metabolic role in lower organisms, it has also been investigated for its neuroactive properties in the mammalian central nervous system, particularly its interaction with glutamate (B1630785) receptors.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism in Rat Hippocampus

Research has demonstrated that this compound acts as an antagonist at N-Methyl-D-Aspartate (NMDA) receptors in the rat hippocampus. nih.gov The hippocampus is a brain region critical for learning and memory, and NMDA receptors are key players in synaptic plasticity, the cellular mechanism underlying these cognitive functions. nih.govunimib.it

Electrophysiological studies conducted on slices of rat hippocampus have shown that OPHS can antagonize the effects of NMDA. nih.govresearchgate.net Specifically, experiments in the CA1 region of the hippocampus, a well-studied area for synaptic function, revealed that OPHS at concentrations of 0.5 to 1 mM produced a weak but significant antagonism of the effects induced by NMDA. nih.govresearchgate.net This antagonistic action was selective, as OPHS did not affect the responses produced by other excitatory amino acid receptor agonists like kainic acid or quisqualic acid. nih.govresearchgate.net This selectivity points to a specific interaction with the NMDA receptor complex.

The compound is noted as a naturally occurring analogue of other phosphonate-containing amino acid antagonists, suggesting a structural basis for its activity at the NMDA receptor. nih.gov

Table 2: Research Findings on this compound as an NMDA Receptor Antagonist

| Study Parameter | Finding | Source |

|---|---|---|

| Preparation | 500-micron thick slices of rat hippocampus (CA1 region) | nih.govresearchgate.net |

| Effect | Weak but significant antagonism of NMDA-induced depression of evoked potentials | nih.govresearchgate.net |

| Concentration | 0.5 mM and 1 mM | nih.govresearchgate.net |

| Selectivity | No effect on responses to kainic acid or quisqualic acid | nih.govresearchgate.net |

| Metabolism | Not metabolized by brain homogenates or alkaline phosphatases | nih.gov |

Implications for Synaptic Transmission

The antagonism of NMDA receptors by this compound has direct implications for synaptic transmission and plasticity. nih.govnih.gov Synaptic transmission is the process by which neurons communicate at junctions called synapses. khanacademy.org The NMDA receptor is crucial for a form of synaptic plasticity known as long-term potentiation (LTP), which is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a major cellular mechanism for learning and memory. plos.orgnih.gov

By blocking NMDA receptors, OPHS can inhibit the induction of LTP. wikipedia.org The influx of calcium through the NMDA receptor channel is a critical trigger for the signaling cascades that lead to LTP. inmed.fr An antagonist like OPHS would prevent this calcium influx, thereby disrupting the cellular machinery responsible for strengthening the synapse. nih.gov The observed antagonism of NMDA-mediated evoked potentials in the rat hippocampus is direct evidence of its ability to modulate synaptic events. nih.govresearchgate.net This interference with the fundamental mechanisms of synaptic plasticity highlights the potential for OPHS to alter neural circuit function. nih.govwikipedia.org

Advanced Research Methodologies and Analytical Approaches for O Phosphohomoserine Studies

Transgenic Approaches and Metabolic Engineering Strategies

Transgenic technologies offer a direct route to manipulate metabolic pathways for research or biotechnological purposes, such as enhancing the nutritional value of crops. These strategies often target the enzymatic steps immediately surrounding OPH to redirect metabolic flow.

Increasing the expression of enzymes that consume OPH is a common strategy to alter the balance of downstream amino acids. Overexpressing a bacterial threonine synthase in tobacco plants led to a fivefold increase in threonine levels. oup.com Interestingly, this did not cause a corresponding decrease in methionine, as the plant compensated by increasing its own CGS activity, highlighting the dynamic regulation at this metabolic junction. oup.com

A powerful demonstration of OPH's role as a limiting precursor was shown in Arabidopsis plants that overexpressed CGS. sci-hub.seannualreviews.org While overexpression alone had a modest effect, feeding these plants with homoserine (the precursor to OPH) resulted in a dramatic 180-fold increase in methionine content, while threonine levels remained largely unchanged. sci-hub.seannualreviews.org This indicates that under certain conditions, the availability of OPH is a key bottleneck for methionine synthesis. sci-hub.se Expressing a bacterial homoserine kinase in the cytosol of potato plants also led to elevated levels of both methionine and threonine, which suggests that OPH is mobile and can be transported across the chloroplast membrane to enter the biosynthetic pathways. researchgate.net

Gene silencing techniques, such as antisense RNA and RNA interference (RNAi), allow for the targeted reduction of specific enzyme activities. hee.nhs.ukgene-quantification.de These methods utilize short, complementary RNA sequences to bind to a target messenger RNA (mRNA), leading to its degradation or the blockage of its translation into protein. hee.nhs.ukfrontiersin.org

This approach has been used to probe the competition for OPH. In a key study, the silencing of threonine synthase (TS) via an antisense construct in potato plants resulted in a 45% decrease in soluble threonine. oup.com Concurrently, the level of soluble methionine increased by up to 239-fold, providing strong evidence that reducing the flux towards threonine makes significantly more OPH substrate available for the CGS enzyme and the methionine pathway. oup.com Similar results were observed in Arabidopsis, where reduced TS activity also led to a significant rise in methionine. sci-hub.se

Conversely, silencing CGS activity in potato plants using both antisense and cosuppression methods led to a decrease in soluble methionine and a corresponding accumulation of its direct precursor, OPH. nih.gov This directly confirms the function of CGS in consuming OPH for methionine biosynthesis.

Modern genome engineering tools like Transcription Activator-Like Effector Nucleases (TALENs) and the Clustered Regularly Interspaced Palindromic Repeats (CRISPR)/Cas9 system offer unprecedented precision for modifying metabolic pathways. nih.govfrontiersin.org These technologies use programmable DNA-binding modules (TALE proteins or a guide RNA for CRISPR/Cas9) to direct a nuclease to a specific genomic locus, where it creates a double-strand break. frontiersin.orgleica-microsystems.com The cell's natural DNA repair mechanisms can then be harnessed to introduce small insertions or deletions (knocking out a gene) or to insert a new DNA sequence. leica-microsystems.com

While specific published examples of using CRISPR/Cas9 or TALENs to modify OPH-converting enzymes are emerging, the potential of these technologies for metabolic engineering is widely recognized. researchgate.netresearchgate.net The availability of complete genome sequences for crops like potato facilitates the design of highly specific gene editing strategies. researchgate.net These tools can be used to precisely knockout genes, alter enzyme regulatory domains, or modify promoter regions to fine-tune gene expression levels. This allows for the creation of targeted, transgene-free modifications to re-route the flux of OPH towards the synthesis of desired amino acids, offering a powerful strategy for crop improvement. researchgate.netresearchgate.net

Antisense and RNAi-mediated Gene Silencing

Enzymatic Assays for Activity and Inhibition Studies

Enzymatic assays are fundamental for characterizing the enzymes that metabolize OPH, such as threonine synthase, and for screening potential inhibitors. nih.govresearchgate.net These assays typically measure the rate of product formation or substrate depletion.

A common method to assay the activity of enzymes that utilize OPH, like threonine synthase, is to measure the rate of inorganic phosphate (B84403) (Pi) release. nih.govdiva-portal.org This approach provides a direct measure of the enzymatic conversion of OPH to threonine.

One established method involves a colorimetric assay. diva-portal.org The reaction is initiated by adding the purified enzyme to a buffered solution containing OPH. diva-portal.org Aliquots are taken at timed intervals and mixed with a Malachite green-ammonium molybdate (B1676688) reagent, which forms a colored complex with the released inorganic phosphate. diva-portal.org The absorbance of this complex is measured spectrophotometrically, typically at 660 nm, and the concentration of phosphate is determined by comparison to a standard curve. diva-portal.org

Another technique is a continuous coupled spectrophotometric assay. nih.gov This method uses the enzyme purine (B94841) nucleoside phosphorylase (PNP), which, in the presence of inorganic phosphate, converts the substrate 2-amino-6-mercapto-7-methylpurine riboside (MESG) into ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine. nih.gov This conversion leads to a shift in absorbance that can be continuously monitored at 360 nm, providing a real-time measurement of phosphate release and, consequently, enzyme activity. nih.gov

These assays are crucial for determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) for enzymes like threonine synthase. For example, studies on Bacillus subtilis threonine synthase (BsThrC) and a rhizocticin-resistance enzyme (RhiB) utilized this phosphate release method to determine their kinetic efficiencies with OPH as the substrate. nih.gov

| Enzyme | Apparent KM (μM) for OPH | Apparent kcat (s⁻¹) |

| His₆-BsThrC | 329 | 1.74 |

| His₆-RhiB | 824 | 0.60 |

| This table displays the steady-state kinetic parameters for two threonine synthases from Bacillus subtilis, determined by measuring inorganic phosphate release from O-Phosphohomoserine. Data sourced from nih.gov. |

Isotopic Labeling and Tracing for Metabolic Flux Analysis

Isotopic labeling is a powerful tool for tracing the metabolic fate of OPH and quantifying the flow of metabolites through interconnected pathways, a process known as metabolic flux analysis (MFA). nih.govnih.gov This technique involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) and tracking its incorporation into downstream metabolites. nih.govcreative-proteomics.com

The synthesis of isotopically labeled OPH precursors is essential for MFA studies of amino acid biosynthesis. diva-portal.orgresearchgate.net For instance, the biosynthesis of threonine involves the addition of a solvent-derived hydrogen to the C-4 position of OPH by threonine synthase. researchgate.netplos.org When studying protein expression in heavy water (D₂O), this step would result in the incorporation of deuterium (B1214612) into the threonine methyl group. plos.org To produce proteins with a desired ¹³CH₃ labeled threonine for NMR studies, direct addition of a labeled OPH precursor into the synthesis pathway is not feasible due to this solvent exchange. plos.org

Instead, researchers often turn to labeled precursors further upstream in the pathway or utilize engineered metabolic pathways. For example, labeled aspartate can be used as a starting material, which is then converted enzymatically through several steps to produce labeled OPH in situ. plos.org Alternatively, labeled precursors like [¹³C₅, ¹⁵N]methionine can be fed to organisms to trace the metabolic flux through pathways involving OPH. nih.gov By analyzing the isotopic enrichment in downstream products like threonine and isoleucine, researchers can elucidate the activity of enzymes such as MGL and the contribution of different biosynthetic routes. nih.gov

Compound-Specific Isotope Ratio Mass Spectrometry (GC-C-IRMS) is an advanced analytical technique used to determine the isotopic composition of individual compounds within a complex mixture. ucdavis.eduvliz.be This method couples a gas chromatograph (GC) for separation with a combustion or pyrolysis interface and an isotope ratio mass spectrometer (IRMS). vliz.befmach.it

For the analysis of amino acids like OPH, derivatization is required to make them volatile for GC analysis. ucdavis.edunih.gov Common derivatization methods include trimethylsilylation. nih.govmdpi.com Once separated by the GC, each compound is combusted to simple gases (e.g., CO₂, N₂), and the IRMS measures the precise isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of these gases. ucdavis.edunih.gov

GC-C-IRMS is invaluable for tracing metabolic pathways and understanding nutrient sources in various biological systems. vliz.befmach.it It allows for the precise measurement of isotopic enrichment in specific metabolites following the introduction of a labeled precursor, providing detailed insights into metabolic fluxes that are not obtainable from bulk isotope analysis. vliz.be

| Technique | Principle | Application to OPH Studies |

| GC-C-IRMS | Separates volatile derivatives of compounds via GC, followed by combustion to gas (CO₂, N₂) and measurement of isotope ratios by IRMS. ucdavis.eduvliz.be | Determines the specific isotopic enrichment (e.g., ¹³C, ¹⁵N) in OPH and its metabolic products after feeding labeled precursors. nih.govmdpi.com |

| This table outlines the principle and application of GC-C-IRMS in the study of this compound. Data sourced from ucdavis.eduvliz.benih.govmdpi.com. |

Use of Isotopically Labeled this compound Precursors

Advanced Spectroscopic Techniques for Metabolite Identification and Quantification

Spectroscopic methods are indispensable for the direct identification and quantification of metabolites like OPH in biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural and quantitative information about molecules in solution. researchgate.net Both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly useful for studying OPH. nih.govresearchgate.net

³¹P NMR Spectroscopy: This technique is highly effective for observing phosphorus-containing compounds. huji.ac.il In studies of cell cultures incubated with homoserine, ³¹P NMR can be used to monitor the accumulation of OPH in real-time. researchgate.net The chemical shift of the phosphorus nucleus in OPH is distinct, allowing it to be resolved from other phosphorylated metabolites like inorganic phosphate and nucleoside monophosphates. biorxiv.orgresearchgate.net For instance, in perchloric acid extracts of sycamore cells, the OPH signal appears at a characteristic resonance of around 4.1 ppm. researchgate.net Quantitative ³¹P NMR, often requiring inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration, can determine the concentration of OPH within cells. huji.ac.ilbiorxiv.org

¹H NMR Spectroscopy: ¹H NMR is used to identify and quantify metabolites by observing the signals from hydrogen nuclei. In the context of OPH-related enzyme assays, ¹H NMR can directly detect the formation of the product, threonine, from the substrate OPH. nih.gov By comparing the ¹H NMR spectrum of the reaction mixture to that of a threonine standard, the conversion can be confirmed and quantified. nih.gov The chemical shifts of the protons in threonine are distinct from those in OPH, allowing for clear identification. nih.gov

| Spectroscopy Type | Nucleus Observed | Key Application for OPH | Typical Chemical Shift (ppm) |

| ³¹P NMR | Phosphorus-31 | Direct detection and quantification of OPH in cell extracts and in vivo. researchgate.netresearchgate.net | ~4.1 (in perchloric acid extracts) researchgate.net |

| ¹H NMR | Proton | Detection of threonine formation from OPH in enzymatic assays. nih.gov | Varies by proton environment |

| This table summarizes the application of NMR spectroscopy techniques for the analysis of this compound. Data sourced from nih.govresearchgate.netresearchgate.net. |

Applications and Biotechnological Potential Derived from O Phosphohomoserine Research

Metabolic Engineering for Enhanced Amino Acid Production

Metabolic engineering strategies targeting the OPH metabolic node offer promising avenues for increasing the production of essential amino acids like methionine and threonine in both plants and microorganisms.

Strategies for Increasing Methionine and Threonine Levels in Crops

The biosynthesis of methionine and threonine from OPH is a tightly regulated process in plants. oup.comnih.gov Two key enzymes, threonine synthase (TS) and cystathionine (B15957) γ-synthase (CGS), compete for OPH as a common substrate. oup.comfrontiersin.org This competition is a critical control point in the metabolic flux towards either threonine or methionine. nih.govfrontiersin.org

Several strategies have been developed to enhance the levels of these essential amino acids in crops:

Modulating Enzyme Activity: One approach involves altering the activity of the enzymes that use OPH. For instance, reducing the levels of threonine synthase through antisense technology in potato plants led to a significant increase in methionine levels. oup.com

Overexpression of Key Enzymes: Increasing the expression of enzymes in the methionine biosynthesis pathway can pull the metabolic flux towards methionine production. Overexpressing cystathionine γ-synthase (CGS), the first committed enzyme in methionine synthesis, has been shown to increase methionine content. nih.gov

Combined Approaches: A combination of enhancing the synthesis of precursor amino acids and expressing feedback-insensitive enzymes has proven effective. For example, co-expressing a bacterial feedback-insensitive aspartate kinase and a mutated Arabidopsis cystathionine γ-synthase resulted in increased levels of both threonine and methionine in transgenic Arabidopsis plants. tandfonline.comnih.gov Similarly, combining the expression of a bacterial feedback-insensitive dihydrodipicolinate synthase (DHDPS) with a mutated CGS led to a significant rise in both lysine (B10760008) and methionine. tandfonline.comnih.gov

These genetic engineering approaches aim to overcome the natural regulatory mechanisms that limit the production of these essential amino acids, thereby improving the nutritional quality of crops. nih.govnih.gov

Application in Microbial Systems for Industrial Amino Acid Synthesis

Microbial fermentation is a cornerstone of industrial amino acid production, with bacteria like Escherichia coli and Corynebacterium glutamicum being the workhorses of this industry. mdpi.comnih.gov O-Phosphohomoserine is a crucial intermediate in the microbial biosynthesis of threonine. mdpi.com

The industrial production of amino acids through microbial fermentation offers several advantages, including the use of inexpensive raw materials and the ability to produce large quantities of high-quality amino acids. nih.gov Metabolic engineering plays a vital role in optimizing these microbial factories for enhanced production.

Strategies for improving amino acid synthesis in microorganisms often involve:

Redirecting Carbon Flux: Engineering the central carbon metabolism to channel more precursors towards the desired amino acid pathway is a common strategy. mdpi.com

Overcoming Feedback Inhibition: The enzymes in amino acid biosynthetic pathways are often subject to feedback inhibition by the final product. Expressing mutant enzymes that are insensitive to this feedback is a key step in developing overproducing strains. researchgate.net

Eliminating Competing Pathways: Deleting genes that encode enzymes for competing metabolic pathways can prevent the diversion of intermediates and increase the flux towards the target amino acid. mdpi.com

For instance, in the production of L-threonine, the metabolic pathway involves the conversion of L-aspartate to this compound, which is then catalyzed by threonine synthase to produce L-threonine. mdpi.com Engineering efforts focus on optimizing the expression of key enzymes like aspartate kinase, homoserine dehydrogenase, and threonine synthase, while also addressing the degradation of L-threonine into other compounds. mdpi.com

Pharmacological Exploration

The unique chemical structure of this compound and its role in essential metabolic pathways have made it and its related enzymes attractive targets for pharmacological research.

Development of NMDA Receptor Antagonists

This compound has been identified as a weak but significant antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory. wikipedia.org Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. wikipedia.orgmdpi.com

The antagonistic properties of this compound stem from its structural similarity to other phosphono amino acid antagonists of the NMDA receptor. nih.govnih.gov This has spurred interest in developing more potent and selective NMDA receptor antagonists based on the this compound scaffold for potential therapeutic applications in neurological conditions. google.comgoogleapis.com

Potential as a Target for Antibiotic Development

The biosynthetic pathway involving this compound is essential for the survival of many bacteria, plants, and fungi, but is absent in humans. nih.govdiva-portal.org This makes the enzymes in this pathway, particularly threonine synthase, attractive targets for the development of novel antibiotics. nih.govdiva-portal.org

Threonine synthase catalyzes the conversion of O-phospho-L-homoserine to L-threonine. nih.gov Inhibiting this enzyme would deprive the microorganism of an essential amino acid, leading to growth inhibition. semanticscholar.org